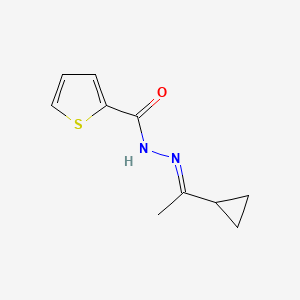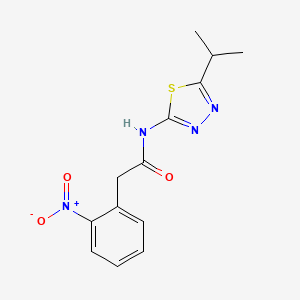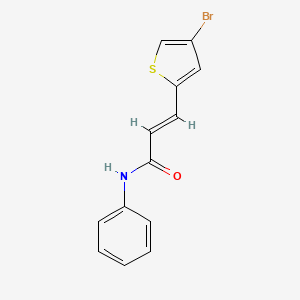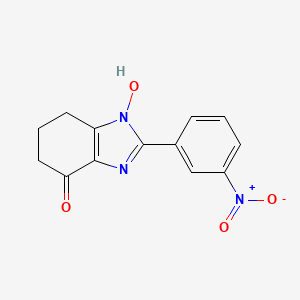
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide, also known as CPTH, is a synthetic compound that has been widely used in scientific research due to its potential as a therapeutic agent. CPTH belongs to the class of hydrazide compounds and is a potent inhibitor of histone acetyltransferases (HATs). HATs are enzymes that play a crucial role in the regulation of gene expression by adding acetyl groups to histone proteins. The inhibition of HATs by CPTH has been shown to have a significant impact on various cellular processes, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide involves the inhibition of HATs, which leads to alterations in the acetylation status of histone proteins. This, in turn, affects the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation. The inhibition of HATs by N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to affect the acetylation status of non-histone proteins, such as p53, leading to its stabilization and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide have been extensively studied in vitro and in vivo. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of p21 and Bax proteins. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to induce differentiation in leukemia cells by upregulating the expression of CD11b and CD14 proteins. In addition, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has several advantages for lab experiments, including its high purity and availability, making it readily accessible for scientific research. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been extensively studied, and its mechanism of action is well understood. However, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has some limitations, including its potential toxicity and lack of specificity for HATs, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide in scientific research. One potential application is in the development of novel cancer therapies, where N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide could be used as a lead compound for drug development. Another potential application is in the treatment of neurodegenerative disorders, where N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide could be used to reduce oxidative stress and inflammation in the brain. Additionally, further studies are needed to understand the specificity of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide for HATs and its potential off-target effects.
Synthesemethoden
The synthesis of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarboxylic acid with cyclopropylmethylamine followed by the addition of hydrazine hydrate. The resulting product is then purified using column chromatography and recrystallization. The synthesis of N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been optimized to produce high yields and purity, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and viral infections. The inhibition of HATs by N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide has been shown to inhibit the replication of various viruses, including HIV and influenza.
Eigenschaften
IUPAC Name |
N-[(E)-1-cyclopropylethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7(8-4-5-8)11-12-10(13)9-3-2-6-14-9/h2-3,6,8H,4-5H2,1H3,(H,12,13)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDZLOWROCGQCG-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CS1)/C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-cyclopropylethylidene)-2-thiophenecarbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5764406.png)
![N,N-diethyl-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5764412.png)

![4-[2-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5764418.png)

![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5764429.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5764448.png)
![N-[4-(1-azepanylmethyl)phenyl]acetamide](/img/structure/B5764450.png)



![N-(2,4-difluorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5764493.png)
![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}acetamide](/img/structure/B5764495.png)
![5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(12H)-one](/img/structure/B5764507.png)